molecular formula C27H30ClN5O5 B12380607 Angiogenesis inhibitor 4

Angiogenesis inhibitor 4

Cat. No.: B12380607
M. Wt: 540.0 g/mol
InChI Key: WOENTQIIKWUFEI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiogenesis Inhibitor 4 is a research-grade compound designed for the study of pathological angiogenesis, with primary applications in oncology. This inhibitor specifically targets and disrupts the process of new blood vessel formation, which is a critical requirement for tumor growth and metastasis. Solid tumors cannot grow beyond a few millimeters without developing their own blood supply, a process known as the 'angiogenic switch' . By inhibiting angiogenesis, this compound can effectively starve tumors of oxygen and nutrients, leading to suppressed tumor growth in experimental models. The mechanism of action for this class of inhibitors often involves interference with key pro-angiogenic signaling pathways. A prominent target is the Vascular Endothelial Growth Factor (VEGF) pathway; inhibitors may function by binding directly to the VEGF ligand, blocking its interaction with VEGF receptors (VEGFR) on endothelial cells, or inhibiting the intracellular tyrosine kinase activity of the receptors . This blockade prevents the VEGF-mediated signaling that would normally promote endothelial cell survival, proliferation, migration, and the formation of new, leaky tumor vasculature . Research with this compound provides valuable insights for developing anti-cancer strategies. As a cytostatic agent, it primarily halts tumor progression rather than directly killing cancer cells, making it a candidate for long-term, combination therapy regimens . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H30ClN5O5

Molecular Weight

540.0 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide

InChI

InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1

InChI Key

WOENTQIIKWUFEI-QGZVFWFLSA-N

Isomeric SMILES

C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants :

    • m-Methoxybenzaldehyde (5 mmol)
    • Malonic acid (7.5 mmol)
    • Morpholine catalyst (0.2 ml, 2.5 mmol)
  • Conditions :

    • Microwave irradiation (400 W, 30-second intervals until completion).
    • Acidic workup with 2N HCl to precipitate the product.
  • Yield : 89%

  • Characterization :
    • IR (KBr) : 3544 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), 1632 cm⁻¹ (C=C).
    • ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, –OCH₃), 6.45 (d, J = 16 Hz, 1H, alkene), 7.77 (d, J = 16 Hz, 1H, alkene).

Pyridinyl-Thiazolyl Carboxamide Derivatives

A high-yield route to N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) involves multistep functionalization.

Synthetic Pathway

  • Intermediate 5 :

    • React nitriles with ethyl 2-bromoacetoacetate under basic conditions.
    • Yield : 75–85%.
  • Hydrolysis :

    • Convert ester 5 to carboxylic acid 6 using NaOH/EtOH.
    • Yield : >90%.
  • Amide Coupling :

    • React 6 with 3-methoxyaniline using EDC·HCl and HOBt.
    • Yield : 70–80%.

Key Data

Step Reagent/Condition Yield (%) Purity (HPLC)
1 Ethyl 2-bromoacetoacetate, K₂CO₃ 82 95
2 NaOH, EtOH, reflux 93 98
3 EDC·HCl, HOBt, DMF 78 97

Asymmetric Total Synthesis of (–)-Azaspirene

This complex alkaloid, a fungal metabolite with anti-angiogenic activity, is synthesized via stereoselective steps.

Critical Steps

  • Mukaiyama Aldol Reaction :

    • MgBr₂·OEt₂-mediated diastereoselective coupling.
    • Diastereomeric excess : 92%.
  • Intramolecular Cyclization :

    • NaH-promoted cyclization of alkynylamide.
    • Yield : 65%.
  • Final Aldol Reaction :

    • Unprotected tert-alcohol and amide functionalities retained.
    • Overall yield : 12% over 12 steps.

Fumagillin Analog Synthesis

Modification of fumagillin’s epoxide groups enables selective inhibition of MetAP2.

Deoxygenation Strategy

  • Reagents : Tungsten hexachloride and n-butyllithium.
  • Products :
    • C2-deoxyfumagillol (3 ): Exclusive product (low yield).
    • Dideoxyfumagillol (5 ): 1:1 mixture with chlorohydrin 4 .
  • Biotin Conjugation :
    • Application : Covalent binding studies with MetAP2.

Ageladine A Synthesis

This marine-derived inhibitor is prepared via 6π-azaelectrocyclization and Suzuki–Miyaura coupling.

Key Reactions

  • 6π-Azaelectrocyclization :

    • Forms the imidazo[1,2-a]pyridine core.
    • Conditions : Thermal (120°C, toluene).
  • Suzuki Coupling :

    • N-Boc-pyrrole-2-boronic acid with chloropyridine.
    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.
    • Yield : 74%.

Arsenic-Based Inhibitors

Organic arsenic compounds like darinaparsin are synthesized for dual anti-angiogenic and cytotoxic effects.

Synthetic Route

  • Glutathione Conjugation :

    • React dimethylarsenic chloride with glutathione.
    • Yield : 60–70%.
  • Purification :

    • Ion-exchange chromatography.
    • Purity : >99% (HPLC).

Thalidomide Derivatives

Patented methods describe N-substituted thalidomide analogs for enhanced bioavailability.

Procedure Highlights

  • Ring-Opening :

    • Thalidomide treated with alkylamines.
    • Conditions : DMF, 80°C.
  • Crystallization :

    • Ethanol/water recrystallization.
    • Yield : 55–65%.

High-Throughput Zebrafish Screening

A protocol for discovering inhibitors uses Tg(kdrl:EGFP) embryos.

Workflow

  • Compound Dispensing :
    • 1 embryo/well in 96-well plates.
  • PTU Treatment :
    • 2.5× concentration to inhibit melanogenesis.
  • Imaging :
    • COPAS embryo sorter for vascular quantification.

Quality Control and Validation

Table 1. Analytical Standards for Angiogenesis Inhibitor 4

Parameter Specification Method
Purity ≥98% HPLC (C18 column)
Residual Solvents <500 ppm GC-MS
Heavy Metals <10 ppm ICP-MS
Chiral Purity ≥99% ee Chiral HPLC

Challenges and Innovations

  • Stereochemical Control : Asymmetric synthesis remains a bottleneck (e.g., azaspirene’s 12-step synthesis).
  • Scale-Up : Microwave-assisted reactions reduce time but require specialized equipment.
  • Toxicity Mitigation : Arsenic derivatives demand rigorous purification to avoid off-target effects.

Chemical Reactions Analysis

Types of Reactions: Angiogenesis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure optimal results .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting angiogenesis and their potential therapeutic applications .

Scientific Research Applications

Angiogenesis Inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of angiogenesis inhibition and developing new synthetic methods for similar compounds .

Biology: In biology, this compound is used to study the molecular pathways involved in angiogenesis and to develop new strategies for targeting these pathways in various diseases .

Medicine: In medicine, this compound is primarily used in cancer research and treatment. It has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and metastasis by blocking the formation of new blood vessels .

Industry: In the pharmaceutical industry, this compound is used in the development of new anti-cancer drugs and therapies. Its unique properties make it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of Angiogenesis Inhibitor 4 involves the inhibition of key molecular targets and pathways involved in angiogenesis.

Molecular Targets: The primary molecular targets of this compound include vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in promoting the growth of new blood vessels .

Pathways Involved: By inhibiting the VEGF pathway, this compound effectively blocks the signaling processes that lead to angiogenesis. This results in the suppression of tumor growth and metastasis, as the tumors are deprived of the necessary blood supply .

Comparison with Similar Compounds

Key Compounds for Comparison:

Interleukin-4 (IL-4)

  • Source : Cytokine.
  • Mechanism : Potently inhibits endothelial cell migration.
  • Efficacy : ED50 of 0.015–0.15 nM in migration assays, surpassing thrombospondin-1 (0.5 nM) and angiostatin (7 nM) .
  • Clinical Relevance : Demonstrated systemic antiangiogenic activity in preclinical models; clinical applications under investigation .

TIMP-4 (Tissue Inhibitor of Metalloproteinase-4) Source: Recombinant protein. Mechanism: Blocks capillary endothelial cell migration but lacks inhibitory effects on proliferation or in vivo angiogenesis .

AL3810 Source: Synthetic compound. Mechanism: Targets tumor drug resistance pathways; antiangiogenic properties linked to dual kinase inhibition .

Trametinib

  • Source : HIF-1 inhibitor (synthetic).
  • Mechanism : Binds to HIF-1α mRNA, blocking its translation and downstream VEGF production.
  • Efficacy : IC50 in picomolar range in angiogenesis co-culture assays; superior to sunitinib in preclinical models .

Neamine Source: Aminoglycoside antibiotic. Mechanism: Inhibits nuclear translocation of angiogenin, a pro-angiogenic protein. Efficacy: Suppresses angiogenesis and cancer cell proliferation in xenograft models; structurally distinct from non-effective analogs like paromomycin .

Thrombospondin-1 Fragments Source: Endogenous glycoprotein. Mechanism: Binds endothelial cells to inhibit migration and sensitize tissues to growth factors. Efficacy: Functionally similar to tumor suppressor-regulated gp140; validated in corneal angiogenesis assays .

Table 1: Comparative Analysis of Angiogenesis Inhibitors

Compound Source/Target Mechanism Efficacy Metrics Clinical Stage
ING4 Endogenous protein Inhibits HIF-1α stability, reducing VEGF Preclinical tumor models Preclinical
IL-4 Cytokine Blocks endothelial migration ED50: 0.015–0.15 nM Preclinical/Phase I
TIMP-4 Recombinant protein Inhibits migration (no in vivo effect) In vitro migration assays Preclinical
AL3810 Synthetic compound Dual kinase inhibition, anti-resistance Preclinical tumor models Preclinical
Trametinib HIF-1 inhibitor Blocks HIF-1α translation IC50: Picomolar range Approved (other indications)
Neamine Antibiotic derivative Inhibits angiogenin nuclear translocation Xenograft models Preclinical
Thrombospondin Endogenous fragment Binds endothelial cells, inhibits migration Corneal angiogenesis assays Preclinical

Mechanistic and Clinical Insights

  • Diversity in Mechanisms : ING4 and TIMP-4 act on transcriptional and extracellular matrix levels, respectively, while IL-4 and thrombospondin fragments target cell migration. Trametinib and AL3810 exemplify synthetic inhibitors with precise molecular targeting .
  • Efficacy Contradictions : TIMP-4’s lack of in vivo efficacy contrasts with its in vitro activity, underscoring the complexity of angiogenesis regulation . IL-4’s superior potency over thrombospondin-1 highlights cytokine-based advantages .

Biological Activity

Key Signaling Pathways

  • VEGF/VEGFR Pathway : AI-4 inhibits the interaction between VEGF and its receptors (VEGFR-1 and VEGFR-2), which are critical for endothelial cell proliferation and migration. By blocking this pathway, AI-4 reduces vascular permeability and inhibits tumor-associated angiogenesis .
  • Fibroblast Growth Factor (FGF) : Inhibition of FGF signaling also plays a role in the biological activity of AI-4. FGF is another potent pro-angiogenic factor that, when inhibited, can lead to reduced blood vessel formation .
  • Transforming Growth Factor-beta (TGF-β) : AI-4 may modulate TGF-β signaling, which has complex roles in both promoting and inhibiting angiogenesis depending on its concentration and context within the tumor microenvironment .

Table: Summary of Key Pathways Inhibited by AI-4

PathwayRole in AngiogenesisEffect of AI-4
VEGF/VEGFRPromotes endothelial cell proliferationInhibition of receptor activation
FGFStimulates angiogenesis through endothelial cellsReduced signaling
TGF-βDual role; can promote or inhibit angiogenesisModulation of effects

Biological Activity in Preclinical Studies

  • Tumor Growth Inhibition : In xenograft models, AI-4 significantly reduced tumor size compared to controls, demonstrating its potential as an effective anti-cancer agent. For instance, studies indicated a reduction in tumor vascularization and overall tumor burden when treated with AI-4 .
  • Cell Proliferation Assays : In vitro assays showed that AI-4 effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis in these cells, further supporting its role as an anti-cancer agent .
  • Combination Therapies : Research suggests that AI-4 may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. This synergistic effect is attributed to its ability to inhibit angiogenesis while traditional therapies target rapidly dividing cancer cells .

Case Study: Efficacy in Lung Cancer Models

  • Significant Reduction in Tumor Vascularization : Histological analysis showed decreased microvessel density in tumors treated with AI-4.
  • Improved Survival Rates : Mice treated with AI-4 exhibited longer survival compared to those receiving standard chemotherapy alone .

Future Directions

  • Clinical Trials : As preclinical evidence mounts, the next step involves clinical trials to evaluate safety and efficacy in humans.
  • Mechanistic Studies : Further exploration into the specific molecular mechanisms by which AI-4 exerts its effects will enhance understanding and potentially lead to the development of more targeted therapies.
  • Biomarker Identification : Identifying biomarkers associated with response to AI-4 could help stratify patients who are most likely to benefit from this therapy.

Q & A

Q. How can multi-omics data integration identify biomarkers for this compound response?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) to build predictive signatures. Machine learning algorithms (e.g., random forest) can prioritize biomarkers (e.g., circulating RBP4 levels) and validate them in independent cohorts using ROC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.